4-(2-Naphthyl)-1,3-dithiol-2-thione
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Overview
Description
2-Naphthol, also known as β-naphthol, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis .
Synthesis Analysis
2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . A simple SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate has been reported .
Molecular Structure Analysis
The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . The molecular formula of 2-Naphthol is C10H8O .
Chemical Reactions Analysis
The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .
Physical And Chemical Properties Analysis
2-Naphthol has a molecular formula of C10H8O and an average mass of 144.170 Da . It is used as an antioxidant for fats, oils; as an antiseptic; in insecticides .
Scientific Research Applications
Organic Field-Effect Transistors (OFETs) and Semiconductors A series of compounds, including 4-(2-Naphthyl)-1,3-dithiol-2-thione derivatives, were synthesized and utilized as active layers in organic field-effect transistors (OFETs). These compounds demonstrated typical p-type FET characteristics with mobilities ranging widely, depending on the substituent groups. The naphthyl derivative, in particular, showed a high mobility of 0.11 cm2 V-1 s-1 with an on/off ratio of 10^5, ranking among the top performances for organic thin-film transistors. The study suggested that the assembled molecules in the thin film phase of these compounds stand nearly upright on the substrate, facilitating carrier migration (Takimiya et al., 2005).
Lithium Polymer Batteries Research on organic disulfides, including 4-(2-Naphthyl)-1,3-dithiol-2-thione derivatives, has shown their potential as electrode active materials for lithium batteries. These compounds favor intramolecular redox reactions of the S-S bond, which is advantageous for active cathode materials in high-capacity cells. Specifically, a four-electron redox system is operative in one molecule, indicating good properties for lithium polymer battery applications (Inamasu et al., 2003).
Catalysis and Enzyme Modeling Molybdenum complexes of 4-(2-Naphthyl)-1,3-dithiol-2-thione have been synthesized and characterized as structural models for the active site of arsenite oxidase, a molybdopterin bearing enzyme. These complexes have been investigated for their catalytic oxo-transfer properties, offering insights into the mechanisms of such enzymatic processes. The study provides a foundation for understanding and potentially mimicking the catalytic functions of enzymes in industrial and pharmaceutical applications (Ghosh et al., 2017).
Atropisomerism and Dynamic Studies Sterically hindered derivatives of 4-(2-Naphthyl)-1,3-dithiol-2-thione exhibited atropisomerism, with their rotational energy barriers measured using dynamic NMR and HPLC. This research contributes to the understanding of molecular dynamics and the design of molecules with specific rotational barriers for applications in molecular machines and sensors (Ciogli et al., 2016).
Synthesis and Characterization of Complexes Research has been conducted on the synthesis and characterization of iridium(II) complexes containing derivatized bridging ligands, including 4-(2-Naphthyl)-1,3-dithiol-2-thione. These studies provide insights into the coordination chemistry and potential applications of these complexes in catalysis, materials science, and molecular electronics (Aucott et al., 2004).
Safety And Hazards
Future Directions
The future directions of 2-naphthol-based compounds are promising. The synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework has been tremendously utilized . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
4-naphthalen-2-yl-1,3-dithiole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8S3/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIXPUBYMFMJTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=S)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649855 |
Source
|
Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthyl)-1,3-dithiol-2-thione | |
CAS RN |
127198-67-8 |
Source
|
Record name | 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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